![molecular formula C21H23N5O7S2 B2663238 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 313960-41-7](/img/structure/B2663238.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C27H22N4O5S . It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, EI–MS, and HRFAB–MS . These techniques can provide detailed information about the atomic connectivity and electronic structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.552 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Fluorescence Binding with Bovine Serum Albumin
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide and its derivatives have been synthesized and studied for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research offers insights into the binding constants, number of binding sites, and the distances between BSA and its derivatives, which could be relevant in understanding the protein interactions of this compound (Meng et al., 2012).
Photolytic Degradation in Aqueous Environment
Studies have identified intermediates resulting from the photolytic reaction of similar sulfamoyl compounds in aqueous environments. These findings are significant for environmental chemistry, particularly in understanding the behavior of these compounds under UV irradiation (Scrano et al., 2006).
Synthesis and Biological Evaluation
Research on sulfonamide-derived compounds, including those similar to this compound, focuses on their synthesis, structural characterization, and biological evaluation. Studies include evaluating their antibacterial and antifungal activities, which could be pertinent in the development of new antimicrobial agents (Chohan & Shad, 2011).
Molecular Docking and Theoretical Studies
Advanced theoretical and experimental studies, including molecular docking and Density Functional Theory (DFT) calculations, have been conducted on derivatives of this compound. These studies can provide deeper insights into the potential interactions of these compounds with biological targets, which is crucial for drug design and discovery (Fahim & Shalaby, 2019).
Histone Deacetylase Inhibition
Derivatives of this compound have been investigated for their role as histone deacetylase inhibitors, showcasing potential applications in cancer therapy. Their ability to inhibit specific isotypes and induce apoptosis in cancer cells highlights their therapeutic potential (Zhou et al., 2008).
Anti-Tubercular Applications
Research into novel derivatives of this compound includes their synthesis and evaluation for anti-tubercular activity. This aspect is critical in the search for new treatments against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
将来の方向性
特性
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O7S2/c1-26(2)35(30,31)17-9-5-14(6-10-17)20(27)22-15-7-11-16(12-8-15)34(28,29)25-18-13-19(32-3)24-21(23-18)33-4/h5-13H,1-4H3,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRVHCZXSVEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
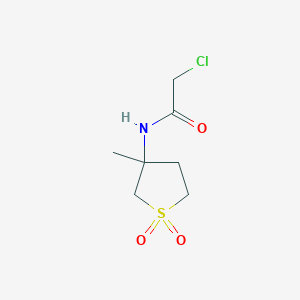
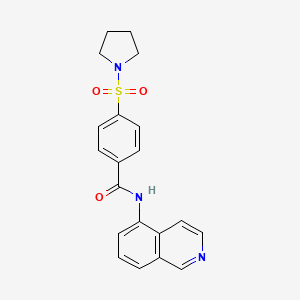
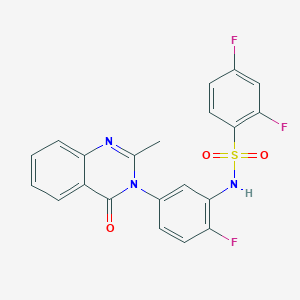
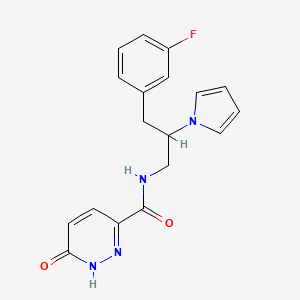

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)

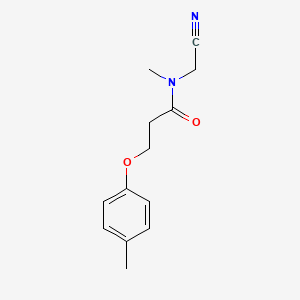
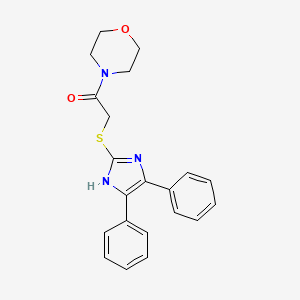
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)